

4-Amino-6-methylpyrimidine-2-thiol crystal structure analysis

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Compound of Interest

Compound Name: 4-Amino-6-methylpyrimidine-2-thiol

Cat. No.: B183926

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An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-6-methylpyrimidine-2-thiol

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of **4-Amino-6-methylpyrimidine-2-thiol**. It is intended for researchers, scientists, and professionals in drug development who have an interest in the solid-state properties of pyrimidine derivatives, a class of compounds with significant biological and pharmaceutical relevance.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates many of a material's critical physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of **4-Amino-6-methylpyrimidine-2-thiol** is paramount for its development as a potential pharmaceutical agent. This guide will detail the journey from synthesis and crystallization to advanced structural elucidation and computational analysis.

Part 1: Synthesis and Crystallization

The successful analysis of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

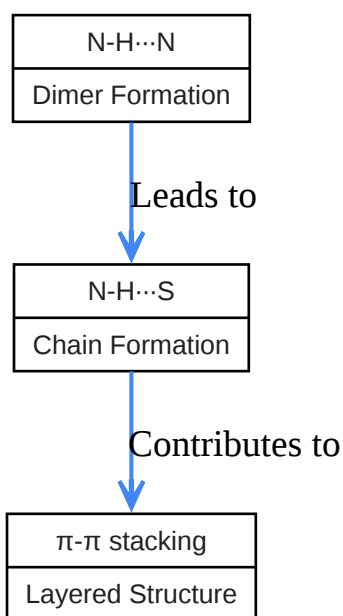
Experimental Protocol: Synthesis and Crystallization

- Synthesis of **4-Amino-6-methylpyrimidine-2-thiol**: A common synthetic route involves the condensation reaction of thiourea with a β -ketoester, such as ethyl acetoacetate, in the presence of a base.^[1]
 - To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add equimolar amounts of ethyl acetoacetate and thiourea.
 - Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture and neutralize with a suitable acid, such as acetic acid, to precipitate the crude product.
 - Filter the precipitate, wash with cold water, and dry under vacuum.
 - Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water mixture) to obtain the purified **4-Amino-6-methylpyrimidine-2-thiol**.
- Single Crystal Growth: The slow evaporation method is a widely used technique for growing high-quality single crystals.
 - Prepare a saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a mixture) at a slightly elevated temperature.
 - Filter the hot solution to remove any particulate matter.
 - Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature over several days to weeks.
 - Harvest the resulting single crystals for X-ray diffraction analysis.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.

Experimental Workflow: From Data Collection to Structure Refinement



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